molecular formula C18H19FN2O3S B3010109 4-fluoro-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-N-phenylbenzenesulfonamide CAS No. 339103-32-1

4-fluoro-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-N-phenylbenzenesulfonamide

Cat. No. B3010109
CAS RN: 339103-32-1
M. Wt: 362.42
InChI Key: XVGPPKWYWWYMSD-UHFFFAOYSA-N
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Description

The compound 4-fluoro-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-N-phenylbenzenesulfonamide is a derivative of benzenesulfonamide, which is a class of compounds known for their diverse biological activities. The introduction of a fluorine atom into the benzenesulfonamide structure has been shown to enhance selectivity and potency in various biological targets, such as cyclooxygenase-2 (COX-2) inhibitors .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives often involves the introduction of various substituents to the phenyl ring to modulate the biological activity. For example, the synthesis of a series of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives, which are related to the compound , demonstrated that the presence of a fluorine atom at the ortho position to the sulfonamide group can preserve COX-2 potency and increase selectivity . Similarly, the synthesis of N-fluorobenzenesulfonamides for use in enantioselective fluorination reactions has been explored, indicating the versatility of the benzenesulfonamide scaffold in chemical synthesis .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives can be complex, with the potential for various intermolecular interactions. For instance, the crystal structures of N-(4-fluorobenzoyl)benzenesulfonamide and its methyl derivative have been investigated, revealing two-dimensional architectures and a range of hydrogen bonding interactions . These structural analyses are crucial for understanding the relationship between the molecular structure and the biological activity of these compounds.

Chemical Reactions Analysis

Benzenesulfonamide derivatives can participate in a variety of chemical reactions. For example, the synthesis of antitumor agents has involved the reaction of chlorambucil with a sulfadiazine derivative of benzenesulfonamide, demonstrating the compound's utility in the development of new therapeutic agents . The ability to modify the benzenesulfonamide structure through chemical reactions is essential for the design of compounds with specific biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. The introduction of substituents, such as a fluorine atom, can significantly affect these properties, which in turn can impact the compound's biological activity and pharmacokinetic profile. While the specific physical and chemical properties of 4-fluoro-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-N-phenylbenzenesulfonamide are not detailed in the provided papers, the studies on related compounds suggest that such modifications can lead to the development of potent and selective agents with desirable pharmacological characteristics .

Scientific Research Applications

Fluoro Spin Adducts and Formation Mechanisms

Research by Eberson and Persson (1997) explored the reactions of fluorinating reagents with spin traps, including the formation of fluoro spin adducts. This study helps in understanding the interaction of fluorine-containing compounds, like 4-fluoro-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-N-phenylbenzenesulfonamide, in chemical reactions (Eberson & Persson, 1997).

Fungicidal Activities and Structural Characteristics

조윤기 et al. (2008) discussed the structural characteristics influencing the fungicidal activities of N-phenylbenzenesulfonamide derivatives. This work could provide insights into the fungicidal potential of related compounds (조윤기, 장기운, & 성낙도, 2008).

Enantioselective Fluorination in Chemical Synthesis

Fajie Wang et al. (2014) investigated the fine-tuning of N-fluorobenzenesulfonamide reactivity and selectivity in fluorination reactions, which is relevant for compounds like 4-fluoro-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-N-phenylbenzenesulfonamide in synthetic applications (Wang et al., 2014).

Synthesis and Antibacterial Activity of Analogue Compounds

H. Egawa et al. (1984) studied the synthesis and antibacterial activity of compounds similar to 4-fluoro-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-N-phenylbenzenesulfonamide, contributing to the understanding of its potential antibacterial applications (Egawa et al., 1984).

Corrosion Inhibition Properties

S. Kaya et al. (2016) explored the adsorption and corrosion inhibition properties of piperidine derivatives, including compounds similar to 4-fluoro-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-N-phenylbenzenesulfonamide, providing insights into their potential use in corrosion inhibition (Kaya et al., 2016).

Anticancer Catalyst Design

Mote et al. (2021) reported on the synthesis of palladium complexes from sulfonamide-derived ligands, including those structurally related to 4-fluoro-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-N-phenylbenzenesulfonamide, for use in ethylene oligomerization, a process relevant in anticancer research (Mote et al., 2021).

COX-2 Inhibition for Pharmaceutical Applications

Research by Hashimoto et al. (2002) on 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides, structurally related to the compound , has implications in the development of COX-2 inhibitors for pharmaceutical applications (Hashimoto et al., 2002).

Synthesis of Anticancer and Antimicrobial Agents

Debbabi et al. (2017) synthesized novel sulfonamides, structurally related to 4-fluoro-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-N-phenylbenzenesulfonamide, and evaluated their anticancer and antimicrobial activities, indicating potential applications in these fields (Debbabi et al., 2017).

Immunobiological Activity of Related Compounds

V. L. Gein et al. (2016) synthesized and evaluated the antibacterial and immunobiological activities of compounds similar to 4-fluoro-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-N-phenylbenzenesulfonamide, contributing to the understanding of its potential immunobiological applications (Gein et al., 2016).

Transfer Hydrogenation in Anticancer Agents

Chen et al. (2018) investigated the use of RuII sulfonamidoethylenediamine complexes in the transfer hydrogenation of coenzyme NAD+ by formate, a process relevant to the development of anticancer agents and potentially applicable to similar sulfonamide-based compounds (Chen et al., 2018).

Antitumor Applications of Sulfonamide Derivatives

Z. Huang et al. (2001) designed and synthesized sulfonamide derivatives containing 5-flurouracil and nitrogen mustard, exploring their antitumor applications. This research can provide insights into the therapeutic potential of compounds like 4-fluoro-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-N-phenylbenzenesulfonamide in cancer treatment (Huang, Lin, & Huang, 2001).

Future Directions

The future directions in the research of “4-fluoro-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-N-phenylbenzenesulfonamide” and similar compounds lie in the design of new pyrrolidine compounds with different biological profiles . The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen .

properties

IUPAC Name

4-fluoro-N-(2-oxo-2-pyrrolidin-1-ylethyl)-N-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O3S/c19-15-8-10-17(11-9-15)25(23,24)21(16-6-2-1-3-7-16)14-18(22)20-12-4-5-13-20/h1-3,6-11H,4-5,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVGPPKWYWWYMSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-N-phenylbenzenesulfonamide

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